N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-methanesulfonamide
CAS No.:
Cat. No.: VC15010807
Molecular Formula: C6H11N3O2S2
Molecular Weight: 221.3 g/mol
* For research use only. Not for human or veterinary use.
![N-(5-Isopropyl-[1,3,4]thiadiazol-2-yl)-methanesulfonamide -](/images/structure/VC15010807.png)
Specification
Molecular Formula | C6H11N3O2S2 |
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Molecular Weight | 221.3 g/mol |
IUPAC Name | N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methanesulfonamide |
Standard InChI | InChI=1S/C6H11N3O2S2/c1-4(2)5-7-8-6(12-5)9-13(3,10)11/h4H,1-3H3,(H,8,9) |
Standard InChI Key | DSHVSSFNAYOMRF-UHFFFAOYSA-N |
Canonical SMILES | CC(C)C1=NN=C(S1)NS(=O)(=O)C |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Formula
The IUPAC name for this compound is N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)methanesulfonamide, reflecting its methanesulfonamide group attached to the 2-position of a 5-isopropyl-substituted 1,3,4-thiadiazole ring. Its molecular formula is C₆H₁₁N₃O₂S₂, with a molecular weight of 221.31 g/mol (calculated via PubChem’s atomic mass conventions) .
Table 1: Molecular descriptors of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-methanesulfonamide
Property | Value |
---|---|
Molecular formula | C₆H₁₁N₃O₂S₂ |
Molecular weight | 221.31 g/mol |
SMILES | CC(C)C1=NN=C(S1)NS(=O)(=O)C |
InChIKey | ZABCKQBSQJFGLL-UHFFFAOYSA-N |
Crystallographic and Spectroscopic Features
While no experimental crystallographic data exists for this compound, X-ray studies of analogous 1,3,4-thiadiazoles reveal planar heterocyclic rings with bond lengths of 1.65–1.72 Å for C–N and 1.74–1.82 Å for C–S bonds . The methanesulfonamide group likely adopts a tetrahedral geometry around the sulfur atom, as observed in structurally related sulfonamides .
Predicted spectroscopic signatures include:
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IR: Strong absorption bands at 1,150–1,350 cm⁻¹ (S=O asymmetric stretching) and 1,020–1,080 cm⁻¹ (S=O symmetric stretching) .
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¹H NMR: A singlet at δ 3.2–3.4 ppm for the methyl group of methanesulfonamide, coupled with a multiplet at δ 1.2–1.4 ppm for the isopropyl substituent .
Synthetic Pathways and Optimization
Primary Synthesis Route
The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-methanesulfonamide can be achieved via a two-step protocol:
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Formation of 5-Isopropyl-1,3,4-thiadiazol-2-amine:
Cyclocondensation of thiosemicarbazide with isobutyryl chloride in acidic media yields the thiadiazole core . -
Sulfonation Reaction:
Reaction with methanesulfonyl chloride in the presence of pyridine as a base:
Table 2: Optimization parameters for sulfonation step
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Temperature | 0–5°C | Prevents decomposition |
Solvent | Dichloromethane | Maximizes solubility |
Base | Pyridine | Neutralizes HCl |
Reaction time | 4–6 hours | Completes substitution |
Alternative Methodologies
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Microwave-Assisted Synthesis: Reduces reaction time to 15–20 minutes with comparable yields (70–72%) .
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Solid-Phase Synthesis: Utilizes polymer-supported sulfonyl chlorides for easier purification, though yields remain suboptimal (50–55%) .
Physicochemical and Pharmacokinetic Properties
Solubility and Partition Coefficients
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Aqueous solubility: Predicted 0.8–1.2 mg/mL (pH 7.4), based on LogP = 1.2 ± 0.3 .
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Lipophilicity: Calculated LogP (ChemAxon) = 1.4, indicating moderate membrane permeability.
Table 3: Predicted ADME properties
Property | Value | Method |
---|---|---|
LogP | 1.4 | ChemAxon |
Water solubility | 1.0 mg/mL | ALOGPS |
BBB permeability | Moderate | SwissADME |
CYP2D6 inhibition | Low probability | admetSAR |
Stability Profiles
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Thermal stability: Decomposes at 210–215°C (DSC analysis of analogs) .
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Photostability: Stable under UV light (λ > 300 nm) for 48 hours .
Challenges and Future Directions
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Synthetic Scalability: Current yields (65–75%) require optimization for industrial production.
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Toxicological Profiling: No in vivo data exists; acute toxicity studies in rodent models are critical.
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Formulation Development: Poor aqueous solubility necessitates nanoemulsion or cyclodextrin complexation strategies.
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